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Compound of Interest

Compound Name: 3-Aminopentanoic acid

Cat. No.: B092683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
aminopentanoic acid, a molecule of interest in various research and development contexts.

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 3-aminopentanoic acid, both ¹H and ¹³C NMR provide characteristic signals

corresponding to its unique atomic arrangement.

¹H NMR Spectral Data
The proton NMR spectrum of 3-aminopentanoic acid is expected to show distinct signals for

the protons at each position of the carbon backbone. The chemical shifts are influenced by the

neighboring functional groups.
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Proton Assignment
Expected Chemical

Shift (δ) [ppm]
Multiplicity

Coupling Constant

(J) [Hz]

H-2 (-CH₂-COOH) ~2.4
Doublet of Doublets

(dd)
~7.5, 15.0

H-3 (-CH(NH₂)-) ~3.2 Multiplet (m) -

H-4 (-CH₂-CH₃) ~1.6 Multiplet (m) -

H-5 (-CH₃) ~0.9 Triplet (t) ~7.5

-NH₂ Variable Broad Singlet (br s) -

-COOH Variable Broad Singlet (br s) -

¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Carbon Assignment Expected Chemical Shift (δ) [ppm]

C-1 (-COOH) ~175

C-2 (-CH₂-COOH) ~40

C-3 (-CH(NH₂)-) ~50

C-4 (-CH₂-CH₃) ~28

C-5 (-CH₃) ~10

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of 3-aminopentanoic acid is expected

to display absorptions corresponding to the amine, carboxylic acid, and alkane functionalities.
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Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 3300 - 2500 Broad

N-H stretch (Amine) 3400 - 3250 Medium

C-H stretch (Alkane) 2960 - 2850 Medium-Strong

C=O stretch (Carboxylic Acid) 1725 - 1700 Strong

N-H bend (Amine) 1650 - 1580 Medium

C-O stretch (Carboxylic Acid) 1320 - 1210 Medium

C-N stretch (Amine) 1250 - 1020 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Ion m/z (expected) Interpretation

[M+H]⁺ 118.0863 Molecular Ion (protonated)

[M-H₂O]⁺ 100.0757 Loss of water

[M-COOH]⁺ 72.0808 Loss of carboxylic acid group

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 3-aminopentanoic acid is dissolved in 0.6-0.7 mL of a suitable

deuterated solvent, typically deuterium oxide (D₂O) or deuterated chloroform (CDCl₃).
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A small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or

sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for D₂O, is added for referencing the

chemical shifts.

Instrumentation and Data Acquisition:

Instrument: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or

equivalent.

¹H NMR:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Spectral Width: 10-12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled pulse program (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Spectral Width: 200-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of finely ground 3-aminopentanoic acid is mixed with 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar.

The mixture is ground to a fine, homogeneous powder.
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The powder is then compressed in a pellet die under high pressure (8-10 tons) to form a thin,

transparent pellet.

Instrumentation and Data Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Measurement Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry
Sample Preparation:

A dilute solution of 3-aminopentanoic acid is prepared in a suitable solvent, such as

methanol or a water/acetonitrile mixture, typically at a concentration of 1-10 µg/mL.

A small amount of a volatile acid, such as formic acid (0.1%), may be added to promote

protonation for positive ion mode analysis.

Instrumentation and Data Acquisition:

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive ESI.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.
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Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 3-aminopentanoic acid.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis of 3-Aminopentanoic Acid.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminopentanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092683#spectroscopic-data-of-3-aminopentanoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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